molecular formula C22H21N3O4S B2526050 N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 872688-86-3

N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2526050
CAS No.: 872688-86-3
M. Wt: 423.49
InChI Key: BHDOYCHVLDOHES-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetylphenyl group, a dimethoxyphenyl group, and a pyridazinylthioacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, the compound is functionalized to introduce the 3,4-dimethoxyphenyl group.

    Thioacetamide Formation: The intermediate is then reacted with a thioacetamide derivative under specific conditions to form the thioacetamide linkage.

    Acetylation: Finally, the acetyl group is introduced to the phenyl ring through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. This could include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It might bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of functional groups may confer unique properties that are not present in other similar compounds.

Biological Activity

N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide, with the CAS number 872688-86-3, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant research findings.

The compound's molecular formula is C22H21N3O4SC_{22}H_{21}N_{3}O_{4}S with a molecular weight of 423.5 g/mol. The structure includes a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a thioacetamide moiety, which may contribute to its biological properties.

PropertyValue
CAS Number872688-86-3
Molecular FormulaC22H21N3O4S
Molecular Weight423.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications in the pyridazine structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

A study by Liang et al. (2007) on related pyridazine derivatives highlighted their potential as anticancer agents through apoptosis induction in cancer cells. The specific structural features that enhance activity include electron-donating groups that improve interaction with cellular targets .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi. The presence of the thioacetamide group is believed to play a crucial role in this activity by disrupting microbial cell wall synthesis.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism and microbial growth.
  • Signal Transduction Modulation : By interacting with various receptors or pathways (e.g., MAPK pathways), it can modulate cellular responses leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that derivatives of this compound can significantly reduce viability in breast and colon cancer cell lines at micromolar concentrations. The structure-activity relationship (SAR) analysis indicates that modifications in the methoxy groups can enhance potency .
  • Antimicrobial Studies : A recent investigation into related thioacetamide compounds showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-14(26)15-5-4-6-17(11-15)23-21(27)13-30-22-10-8-18(24-25-22)16-7-9-19(28-2)20(12-16)29-3/h4-12H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDOYCHVLDOHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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